molecular formula C18H19NO3S B12602132 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- CAS No. 918538-39-3

4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-

Cat. No.: B12602132
CAS No.: 918538-39-3
M. Wt: 329.4 g/mol
InChI Key: JTJXXTIYAACILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features two methoxyphenyl groups, which may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- typically involves the cyclization of a thioamide with an α-haloketone. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at reflux temperatures.

A general synthetic route might involve the following steps:

    Formation of Thioamide: Reacting an amine with carbon disulfide and an alkyl halide.

    Cyclization: The thioamide is then reacted with an α-haloketone under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes like cyclooxygenase (COX) and microbial enzymes.

    Pathways: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone, 2-phenyl-3-(phenylmethyl)-: Lacks the methoxy groups, which may affect its biological activity.

    4-Thiazolidinone, 2-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-: Similar structure but with methoxy groups in different positions.

Uniqueness

The presence of methoxy groups in 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- may enhance its solubility and biological activity compared to similar compounds without these groups.

Properties

CAS No.

918538-39-3

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO3S/c1-21-15-7-3-5-13(9-15)11-19-17(20)12-23-18(19)14-6-4-8-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3

InChI Key

JTJXXTIYAACILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.